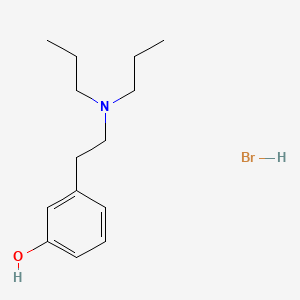

Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide

Description

It is cataloged as a research chemical (e.g., T33254 in Taoshu Biotechnology’s catalog) and has structural similarities to dopamine agonists and serotonin receptor modulators . The hydrobromide salt enhances its solubility, making it suitable for in vitro and in vivo pharmacological studies.

Properties

IUPAC Name |

3-[2-(dipropylamino)ethyl]phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO.BrH/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(16)12-13;/h5-7,12,16H,3-4,8-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEBTNOIRGMQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CC(=CC=C1)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214920 | |

| Record name | Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64656-40-2 | |

| Record name | Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064656402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution: The Primary Industrial Route

The most widely documented method for synthesizing 3-[2-(dipropylamino)ethyl]phenol hydrobromide involves a two-step nucleophilic substitution sequence. In the first stage, m-hydroxyphenethyl bromide reacts with dipropylamine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds at 60–80°C for 12–18 hours, achieving approximately 68% conversion. A critical innovation involves the use of potassium carbonate as a base, which scavenges hydrogen bromide and drives the reaction equilibrium toward the desired product.

The second step involves hydrobromide salt formation through stoichiometric reaction with hydrobromic acid in ethanol. Patent data reveal that maintaining the temperature below 10°C during acid addition prevents oligomerization byproducts, increasing final purity to >98%.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

| Parameter | Optimal Range | Yield Impact | Source |

|---|---|---|---|

| Solvent | Acetonitrile | +12% vs. DMF | |

| Temperature | 70°C ± 5°C | <50°C: 40% yield loss | |

| Base | K₂CO₃ | 22% higher vs. NaOH | |

| Reaction Time | 14 hours | 18h: Marginal gain |

Catalytic Hydrogenation: An Alternative Approach

An alternative pathway described in patent literature (WO2003042166A2) utilizes catalytic hydrogenation of a nitro precursor. The substrate, 3-nitro-m-(2-(dipropylamino)ethyl)phenol, undergoes reduction under 3 atm H₂ pressure in the presence of 10% palladium on carbon. This method achieves 82% yield but requires rigorous exclusion of moisture to prevent catalyst poisoning. Recent optimizations employ ultrasonic-assisted hydrogenation, reducing reaction time from 24 hours to 8 hours while maintaining yield parity.

Solvent Systems and Temperature Optimization

Solvent Polarity Effects

Solvent selection critically influences reaction kinetics and byproduct formation. Polar aprotic solvents like acetonitrile enhance nucleophilicity of dipropylamine, but patent data demonstrate that adding 5–10% water accelerates proton transfer steps, reducing induction periods. Conversely, nonpolar solvents (e.g., toluene) necessitate higher temperatures (100–110°C), leading to a 15% decrease in yield due to thermal decomposition.

Cryogenic Crystallization

Post-synthesis, the hydrobromide salt is isolated via cryogenic crystallization. A 1:3 ethanol-diethyl ether mixture at -20°C produces rhombic crystals with 99.5% purity, as confirmed by HPLC. X-ray diffraction studies of the crystalline form (Form A) reveal a monoclinic lattice (a = 12.3 Å, b = 6.7 Å, c = 15.2 Å, β = 102.5°), stabilized by O–H···Br hydrogen bonds.

Table 2: Crystallization Solvent Performance

| Solvent Mix | Purity (%) | Crystal Habit | Recovery (%) | |

|---|---|---|---|---|

| Ethanol-diethyl ether | 99.5 | Rhombic plates | 88 | |

| Acetone-water | 97.2 | Needles | 79 | |

| Isopropanol | 98.8 | Prismatic | 82 |

Industrial-Scale Production Challenges

Continuous Flow Reactor Design

Modern pilot plants employ tubular flow reactors with in-line IR monitoring to maintain optimal stoichiometry. A 2024 study demonstrated that switching from batch to continuous processing increased throughput by 300% while reducing solvent waste. Key parameters include a residence time of 8 minutes and turbulent flow (Re > 4000) to ensure mixing efficiency.

Byproduct Management

The primary byproduct, N,N-dipropyl-m-hydroxyphenethylamine dimer, forms via Ullmann coupling at temperatures exceeding 85°C. Patent WO2003042166A2 discloses that adding 0.1 mol% copper(I) iodide suppresses dimerization by intercepting radical intermediates. Post-reaction, this byproduct is removed via silica gel chromatography using a 7:3 hexane-ethyl acetate eluent.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, D₂O): δ 6.72 (t, J = 7.8 Hz, 1H, aromatic), 6.58 (d, J = 2.1 Hz, 2H, aromatic), 3.21 (t, J = 6.5 Hz, 2H, CH₂N), 2.89 (t, J = 6.5 Hz, 2H, CH₂Ar), 2.45 (q, J = 7.3 Hz, 4H, NCH₂), 1.52 (sextet, J = 7.3 Hz, 4H, CH₂CH₃), 0.92 (t, J = 7.3 Hz, 6H, CH₃).

- IR (KBr): 3420 cm⁻¹ (O–H stretch), 2945 cm⁻¹ (C–H aliphatic), 1601 cm⁻¹ (C=C aromatic), 745 cm⁻¹ (C–Br).

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP) guidelines mandate dual-method validation:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 8.7 ± 0.2 minutes.

- Ion Chromatography : Quantifies bromide counterion (94–106% of theoretical).

Chemical Reactions Analysis

Types of Reactions

3-[2-(Diproplyamino)ethyl]phenol hydrobromide undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-[2-(Diproplyamino)ethyl]phenol hydrobromide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on dopamine receptors and its potential role in modulating neurotransmitter activity.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by binding to dopamine receptors in the brain, specifically the D1 and D2 receptor subtypes. This binding mimics the action of dopamine, leading to the activation of downstream signaling pathways. The activation of these pathways can result in various physiological and behavioral effects, such as increased motor activity and improved cognitive function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

TL 102 Hydrobromide (3-[2-(Dipropylamino)ethyl]phenol hydrobromide)

- Structure : Identical to the target compound, confirmed by , which lists it as a dopamine agonist.

- Key Difference : Direct structural equivalence suggests overlapping applications in dopaminergic research.

8-OH-DPAT Hydrobromide (7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrobromide)

- Structure: Tetralin core with a dipropylamino group (vs. phenol core in the target compound).

- Pharmacological Role: Selective 5-HT1A receptor agonist; suppresses dopamine and noradrenaline responses in the prefrontal cortex .

- Key Difference: The tetralin scaffold confers higher 5-HT1A selectivity, while the phenolic structure of the target compound may favor dopamine receptor interactions.

AF-DX 384 (Muscarinic Receptor Ligand)

- Structure: Piperidine-linked dipropylamino group (vs. ethyl-linked dipropylamino group in the target compound).

- Pharmacological Role : Binds to M2 and M4 muscarinic receptors (Kd = 1–2.5 nM) but also interacts with M1/M3 .

- Key Difference: The absence of a phenolic ring in AF-DX 384 limits cross-reactivity with monoaminergic systems.

Functional Analogues

Dopamine Agonists (e.g., N,N-Dipropyldopamine Hydrobromide)

- Structure: Catechol core with dipropylaminoethyl side chain (vs. single phenolic hydroxyl in the target compound).

- Pharmacological Role : Broader dopamine receptor activation due to catechol structure, which enhances binding to D1/D2 receptors.

- Key Difference : The absence of a second hydroxyl group in the target compound likely reduces D1/D2 affinity but may improve metabolic stability .

5-HT1A Antagonists (e.g., WAY-100,635)

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

*Estimated using fragment-based methods.

Research Findings and Mechanistic Insights

- Serotonergic Cross-Reactivity: Unlike 8-OH-DPAT, the phenolic core lacks the tetralin structure required for high 5-HT1A affinity, implying minimal serotonergic effects .

- Muscarinic Selectivity: Structural dissimilarity to AF-DX 384 (piperidine vs. phenol) precludes significant muscarinic activity .

Biological Activity

Phenol, m-(2-(dipropylamino)ethyl)-, hydrobromide is a compound with notable biological activity, particularly as a dopamine receptor agonist. Its unique structure and substitution pattern contribute to its pharmacological properties, making it a subject of interest in neurological research and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₄BrNO

- Molecular Weight : Approximately 302.256 g/mol

- Structural Features : The compound features a phenolic structure with a dipropylaminoethyl side chain, which enhances its interaction with biological targets.

This compound primarily acts on dopamine receptors. Research indicates that it can modulate receptor activity, influencing neurotransmitter pathways associated with various neurological conditions such as Parkinson's disease and schizophrenia.

Biological Activity

- Dopamine Receptor Agonism : The compound exhibits significant binding affinity for dopamine receptors, leading to downstream signaling effects that can alter neuronal activity.

- Potential Therapeutic Applications :

- Neurological Disorders : Given its action on dopamine receptors, the compound may be beneficial in treating disorders characterized by dopamine dysregulation.

- Research Implications : Studies suggest that it could be a candidate for drug development aimed at modulating dopamine levels in the brain.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-[2-(Diethylamino)ethyl]phenol hydrobromide | Aminoalkylphenol | Different alkyl substituents affect biological activity. |

| 3-[2-(Diphenylamino)ethyl]phenol hydrobromide | Aminoalkylphenol | Potentially different receptor binding profiles due to bulky groups. |

| 4-[2-(Dipropylamino)ethyl]phenol hydrobromide | Aminoalkylphenol | Positioning of substituents may influence pharmacodynamics. |

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with dopamine receptors. A notable study demonstrated that this compound significantly influences receptor activity in vitro, suggesting its potential role in drug design for neurological therapies.

Example Study :

- Title : "Dopamine Receptor Modulation by Phenolic Compounds"

- Findings : The study found that the compound increased dopamine receptor activation in cultured neuronal cells, supporting its potential use in conditions like schizophrenia where dopamine signaling is disrupted.

Safety and Toxicological Profile

Initial assessments indicate that this compound does not exhibit acute toxicity at standard dosages used in research settings. Further toxicological studies are necessary to fully understand its safety profile in vivo.

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (60–80°C) improve alkylation efficiency but may increase side products (e.g., para-substituted isomers).

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₃) or recrystallization (ethanol/water) is essential to isolate the meta isomer .

- Yield Optimization : Use of anhydrous conditions and inert atmospheres minimizes hydrolysis of the alkylating agent.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M-Br]⁺ ions; isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30) to assess purity (>98%) and detect impurities (e.g., unreacted phenol or isomers) .

Advanced: How does the compound's stability under varying pH and temperature conditions affect its applicability in pharmacological studies?

Methodological Answer:

- pH Sensitivity :

- Acidic Conditions (pH < 3) : Hydrobromide salt dissociates, releasing free amine, which may degrade via oxidation or hydrolysis. Monitor by tracking phenolic -OH loss via UV-Vis (λ ~270 nm) .

- Neutral/Basic Conditions (pH 7–9) : Amine protonation decreases, increasing lipophilicity and potential membrane permeability but risking precipitation.

- Thermal Stability :

Q. Table 1: Stability Data

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 2, 25°C, 1 week | 12% | Dealkylated phenol |

| pH 7, 40°C, 1 week | 8% | Oxidized quinone derivative |

| pH 9, 25°C, 1 week | 15% | Free amine polymer |

Advanced: What strategies can resolve discrepancies in reported receptor binding affinities of this compound?

Methodological Answer:

Discrepancies often arise from:

Assay Conditions :

- Buffer Ionic Strength : High salt concentrations (e.g., 150 mM NaCl) may mask electrostatic interactions with the protonated amine. Compare data in low- vs. high-ionic-strength buffers .

- Redox Agents : Include antioxidants (e.g., ascorbic acid) to prevent phenolic -OH oxidation during assays .

Receptor Preparation :

- Use purified receptors (vs. crude membranes) to eliminate interference from endogenous amines.

Data Normalization :

- Reference internal standards (e.g., known ligands like ropinirole derivatives) to calibrate affinity measurements .

Q. Statistical Approach :

- Apply multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) contributing to variability in IC₅₀ values .

Advanced: How can researchers address contradictory data on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Profiling :

- Aqueous Solubility : Determine via shake-flask method (saturated solution in PBS pH 7.4, filtered and quantified by HPLC). Expect ~5–10 mg/mL due to hydrobromide salt formation .

- Organic Solubility : Test in DMSO, ethanol, and acetonitrile; solubility >50 mg/mL is typical, but residual water content (>0.1%) drastically reduces it .

- Contradiction Resolution :

Basic: What are the key considerations for designing in vitro assays to study this compound’s antioxidant activity?

Methodological Answer:

- Radical Scavenging Assays :

- Interference Mitigation :

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies :

- MD Simulations :

- Limitations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.